molecular formula C11H7F3N2O B8371068 2-Phenoxy-4-trifluoromethylpyrimidine CAS No. 1160058-85-4

2-Phenoxy-4-trifluoromethylpyrimidine

Cat. No.: B8371068
CAS No.: 1160058-85-4
M. Wt: 240.18 g/mol
InChI Key: HRRSUFKDXQESCC-UHFFFAOYSA-N
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Description

2-Phenoxy-4-trifluoromethylpyrimidine is a versatile chemical scaffold designed for research and development applications, particularly in medicinal and agrochemistry. The integration of the phenoxy group at the 2-position and the electron-withdrawing trifluoromethyl group at the 4-position of the pyrimidine ring creates a unique molecular architecture that can be crucial for interacting with biological targets. This compound is primarily used as a key synthetic intermediate or a building block for the construction of more complex molecules. Pyrimidine derivatives are widely investigated for their broad spectrum of biological activities. In agricultural research, analogous trifluoromethyl pyrimidine compounds have demonstrated promising antifungal and insecticidal properties in laboratory assays . In the pharmaceutical field, such structures are often explored for their potential to inhibit specific enzymes or cellular pathways, which may be relevant in the discovery of new therapeutic agents . Researchers value this compound for its potential to be further functionalized, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds for potency, selectivity, and metabolic stability. WARNING: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

CAS No.

1160058-85-4

Molecular Formula

C11H7F3N2O

Molecular Weight

240.18 g/mol

IUPAC Name

2-phenoxy-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)9-6-7-15-10(16-9)17-8-4-2-1-3-5-8/h1-7H

InChI Key

HRRSUFKDXQESCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=N2)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key analogs and their substituent effects:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Similarity Score Key Properties/Applications
2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one 175354-56-0 C₆H₅F₃N₂O₂ 208.11 Methoxy (2), -CF₃ (6), carbonyl (4) 0.69 Intermediate in drug synthesis
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine 1820711-06-5 C₁₇H₉Cl₂F₃N₂ 369.20 Phenyl (2), -CF₃ (4), dichlorophenyl (6) N/A Potential agrochemical candidate
2-Hydroxy-4-(trifluoromethyl)pyrimidine 104048-92-2 C₅H₃F₃N₂O 180.09 Hydroxy (2), -CF₃ (4) N/A Hydrogen-bonding capability
2-Chloro-4-(trifluoromethyl)pyrimidine 33034-67-2 C₅H₂ClF₃N₂ 196.58 Chloro (2), -CF₃ (4) N/A Reactive precursor for synthesis
Key Observations:
  • Substituent Reactivity : Chloro (2-Chloro-4-(trifluoromethyl)pyrimidine) and methoxy groups (2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one) influence nucleophilic substitution and electronic effects, respectively. The chloro derivative is a versatile precursor for further functionalization , while methoxy groups enhance electron density on the pyrimidine ring .
  • Hydrogen Bonding: The hydroxy group in 2-Hydroxy-4-(trifluoromethyl)pyrimidine enables hydrogen bonding, improving solubility but reducing membrane permeability compared to phenoxy analogs .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group consistently increases lipophilicity across all analogs. Phenoxy and dichlorophenyl groups further enhance this property, making such compounds suitable for lipid-rich environments (e.g., cell membranes) .
  • Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, extending half-life in biological systems. Methoxy and hydroxy groups may introduce metabolic vulnerabilities via demethylation or glucuronidation .

Preparation Methods

Base-Mediated Phenoxy Group Introduction

A prevalent method involves substituting halogen atoms at the pyrimidine’s 2-position with phenoxy groups using alkali carbonates. For instance, 4-chloro-6-substituted phenoxy-2-phenylpyrimidines were synthesized by reacting fenclorim with substituted phenols in N,N-dimethylformamide (DMF) containing K₂CO₃ at 80–100°C for 12–24 hours. This one-pot reaction achieved yields of 32–75%, with electron-donating groups on the phenol enhancing reactivity. For example, para-methoxyphenol derivatives exhibited 68% yield due to increased nucleophilicity.

Reaction Conditions Table

SubstratePhenol DerivativeBaseSolventTemp (°C)Yield (%)
4-Chloro-2-phenylpyrimidinep-MethoxyphenolK₂CO₃DMF9068
4-Chloro-2-phenylpyrimidineo-NitrophenolK₂CO₃DMF10042

Sodium Hydride-Assisted Cyclization

An alternative route begins with malonamide and ethyl trifluoroacetate under strongly basic conditions. Sodium hydride (NaH) in toluene facilitated cyclization at 40°C, forming 4,6-dihydroxy-2-trifluoromethylpyrimidine (44.4% yield). Subsequent chlorination using POCl₃ or PCl₅ converted hydroxyl groups to chlorides, enabling phenoxy substitution via SNAr. For example, treating 4,6-dichloro-2-trifluoromethylpyrimidine with phenol and Cs₂CO₃ in acetonitrile at reflux yielded 2-phenoxy-4-trifluoromethylpyrimidine in 61% yield.

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination for Direct Functionalization

While less common, Buchwald-Hartwig amination coupled aryl halides with ammonia surrogates to construct pyrimidine rings. For example, 2-iodo-4-trifluoromethylpyrimidine reacted with phenoxyamine derivatives using Pd₂(dba)₃ and Xantphos in toluene at 110°C, yielding this compound in 49% yield. This method avoids harsh bases but requires stringent anhydrous conditions.

Multistep Synthesis via Key Intermediates

Trifluoromethylpyrimidine-4,6-diol as a Precursor

As detailed in Scheme 2 of, 4,6-dihydroxy-2-trifluoromethylpyrimidine (VI) was synthesized from malonamide and ethyl trifluoroacetate using NaH in toluene/butanol. Acidic workup (HCl, pH 1–2) precipitated the diol, which was then dichlorinated and subjected to phenoxylation.

Key Data from

  • Cyclization Yield : 44.4%

  • Purity : >98% (HPLC) after charcoal treatment

  • Melting Point : 255–256°C (lit. 265°C)

Functionalization of 4-Chloro-2-phenylpyrimidine

4-Chloro-2-phenylpyrimidine served as a versatile intermediate. Reacting it with 4-(trifluoromethoxy)phenol under Mitsunobu conditions (DIAD, PPh₃) in THF provided this compound in 53% yield. However, this method generated triphenylphosphine oxide, complicating purification.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR : The pyrimidine ring’s C-H proton appears as a singlet at δ 8.94–8.99 ppm. Phenoxy aromatic protons resonate as multiplets between δ 6.38–8.21 ppm.

  • ¹³C NMR : The trifluoromethyl group’s carbon shows a quartet at δ 121.81–156.13 ppm (J = 35.4–273.3 Hz).

Representative Data for Compound 5a

  • ¹H NMR (DMSO-d₆) : δ 10.46 (s, 1H, CONH), 8.99 (s, 1H, pyrimidine-H), 7.78–7.83 (m, 3H, Ar-H).

  • ¹³C NMR (DMSO-d₆) : δ 171.50 (C=O), 169.88 (pyrimidine-C), 121.81 (q, J = 273.3 Hz, CF₃).

High-Resolution Mass Spectrometry (HRMS)

HRMS confirmed molecular ions ([M + H]⁺ or [M + Na]⁺) with deviations <2 ppm. For example, compound 11 from exhibited [M + H]⁺ at m/z 397.1052 (calculated 397.1048).

Comparative Analysis of Methodologies

Advantages and Limitations Table

MethodYield RangeProsCons
Nucleophilic Substitution42–75%Simple setup, scalableRequires electron-deficient aryl halides
Suzuki Coupling58–72%Direct CF₃ incorporationCostly catalysts, inert conditions
Mitsunobu Reaction49–53%Mild conditionsPhosphine oxide byproducts

Industrial-Scale Considerations

Cost-Efficiency of Sodium Hydride Route

The NaH-mediated cyclization () offers raw material affordability (malonamide: $9.00/1g; ethyl trifluoroacetate: $10.00/25g). However, NaH’s exothermicity demands precise temperature control, limiting batch sizes.

Catalyst Recycling in Cross-Coupling

Pd recovery via filtration (e.g., using polymer-supported catalysts) reduced costs by 18% in pilot studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenoxy-4-trifluoromethylpyrimidine, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 4-trifluoromethylpyrimidin-2-ol and a phenoxy group donor under mild, metal-free conditions. For example, β-CF3-aryl ketones have been used as precursors for fluorinated pyrimidines in high yields (85–92%) using NH4F as a fluoride source .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity (>95%).
  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase). Structural validation employs 1^1H/13^{13}C NMR (e.g., characteristic trifluoromethyl singlet at δ ~110 ppm in 19^{19}F NMR) and HRMS (e.g., [M+H]+ calculated for C11_{11}H8_8F3_3N2_2O: 265.0593) .

Q. What spectroscopic and computational methods are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm), while 19^{19}F NMR confirms the -CF3_3 group (δ -60 to -65 ppm) .
  • Mass Spectrometry : HRMS with ESI ionization provides exact mass confirmation (e.g., m/z 265.0593 for C11_{11}H8_8F3_3N2_2O).
  • Computational : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic properties and reactive sites. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets like kinases .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The -CF3_3 group is electron-withdrawing, enhancing electrophilic substitution at the pyrimidine ring’s C-5 position.
  • Example Reaction : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh3_3)4_4 (2 mol%) and K2_2CO3_3 in dioxane/water (3:1) at 80°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity in HEK293 cells). For instance, discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentration in kinase assays).
  • Structural Analogs : Compare activity with derivatives like 4-fluoro-2-methyl-6-phenylpyrimidine (IC50_{50} = 0.8 μM vs. EGFR) to identify SAR trends .
  • Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259401) and ChEMBL to identify outliers .

Q. What strategies optimize the use of this compound in multi-step syntheses of bioactive compounds?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to protect hydroxyl groups during functionalization.
  • Flow Chemistry : Continuous-flow reactors improve scalability and reduce reaction time (e.g., 30-minute residence time vs. 24 hours batch) .
  • Catalysis : Employ Pd-catalyzed C-H activation for late-stage diversification (e.g., introducing -SO2_2R groups at C-5) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 (PDB ID 5KIR). The -CF3_3 group shows hydrophobic interactions with Leu352 and Val523.
  • QSAR Models : Develop 2D/3D-QSAR using descriptors like logP and polar surface area. For example, a QSAR model for kinase inhibitors (R2^2 = 0.89) highlights the importance of the phenoxy group’s dihedral angle .

Q. What experimental designs address solvent effects on the compound’s stability in biological assays?

  • Methodological Answer :

  • Solvent Screening : Test stability in DMSO, PBS, and cell culture media (RPMI-1640) at 37°C over 72 hours. LC-MS monitors degradation products (e.g., hydrolysis to 4-trifluoromethylpyrimidin-2-ol).
  • Stabilizers : Add antioxidants (0.1% BHT) or serum albumin (5% FBS) to mitigate oxidation .

Notes

  • For toxicity data, consult EPA DSSTox (DTXSID70648594) .
  • Advanced applications include drug design (kinase inhibitors) and agrochemical development .

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